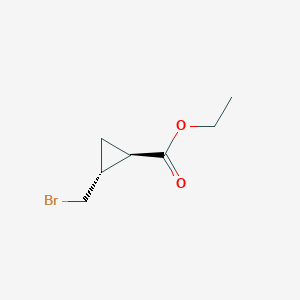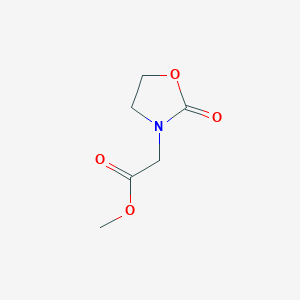![molecular formula C10H21NO3 B2706610 Ethyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate CAS No. 2287236-73-9](/img/structure/B2706610.png)
Ethyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate, also known as "Ethyl 2-amino-3-(2-methyl-2-propanyloxy)butanoate" is a chemical compound that belongs to the class of amino acid derivatives. It is commonly used in scientific research for its unique properties and applications.
Wirkmechanismus
The mechanism of action of Ethyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate is not fully understood. However, it is believed to act as a chiral auxiliary, allowing for the synthesis of other chiral compounds. It may also have potential therapeutic effects on various diseases, although more research is needed to fully understand its mechanism of action.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate are not well-known. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate in laboratory experiments is its ability to act as a chiral auxiliary, allowing for the synthesis of other chiral compounds. Additionally, it has low toxicity and is generally considered safe for use in laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for the study of Ethyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate. One potential direction is the further exploration of its potential therapeutic effects on various diseases, including cancer and Alzheimer's disease. Additionally, more research is needed to fully understand its mechanism of action and potential applications in the synthesis of other chiral compounds. Finally, the development of new and improved synthesis methods may also be a future direction for the study of Ethyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate.
Synthesemethoden
Ethyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate can be synthesized using a variety of methods. One common method involves the reaction of ethyl 2-bromo-3-oxobutanoate with (S)-2-amino-2-methylpropanol in the presence of a base. Another method involves the reaction of ethyl 2-bromo-3-oxobutanoate with (R)-2-amino-2-methylpropanol in the presence of a base. Both methods result in the formation of Ethyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate has various applications in scientific research. It is commonly used as a chiral building block for the synthesis of other compounds. It is also used as a precursor for the synthesis of various drugs and pharmaceuticals. Additionally, it has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
ethyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-6-13-9(12)8(11)7(2)14-10(3,4)5/h7-8H,6,11H2,1-5H3/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQGTRJJWZZFIT-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H](C)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-Dichlorophenyl)-3-[3-(1-imidazolyl)propyl]urea](/img/structure/B2706527.png)
![methyl 5-(2-methoxy-2-oxoethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2706528.png)
![N'-(3-acetamidophenyl)-N-[3-(dimethylamino)propyl]oxamide](/img/structure/B2706530.png)

![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B2706535.png)


![N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]-9-methylpurin-6-amine](/img/structure/B2706539.png)





![(3-Bromophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2706550.png)